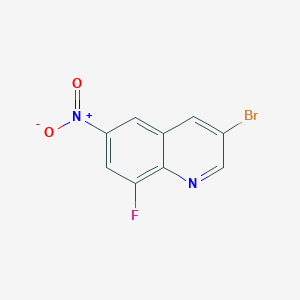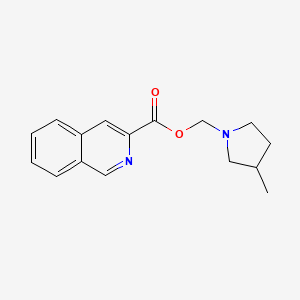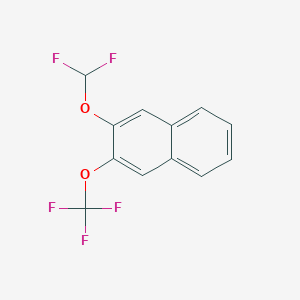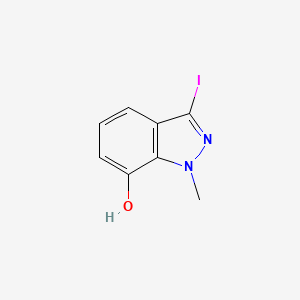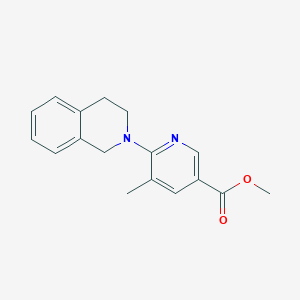
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a hydroxybutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate typically involves the protection of functional groups, selective reactions, and purification steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The synthesis may proceed through the following steps:
Protection of the amine group: The amine group is protected using tert-butyl carbamate.
Formation of the piperazine ring: The protected amine is reacted with appropriate reagents to form the piperazine ring.
Introduction of the hydroxybutyl side chain: The hydroxybutyl side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.
Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted amines
科学的研究の応用
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.
作用機序
The mechanism of action of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The hydroxy and amine groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-[(2S,3S)-2-{4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl]-1H-1,2,3-triazol-1-yl}-3-methylpentanoyl]piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. The presence of both hydroxy and amine groups allows for versatile chemical modifications and interactions with biological targets.
特性
分子式 |
C13H27N3O3 |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
tert-butyl 4-[(2S,3S)-2-amino-3-hydroxybutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C13H27N3O3/c1-10(17)11(14)9-15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10-11,17H,5-9,14H2,1-4H3/t10-,11-/m0/s1 |
InChIキー |
BBYXKMHTXZBQTQ-QWRGUYRKSA-N |
異性体SMILES |
C[C@@H]([C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N)O |
正規SMILES |
CC(C(CN1CCN(CC1)C(=O)OC(C)(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


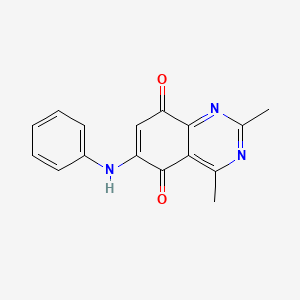
![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


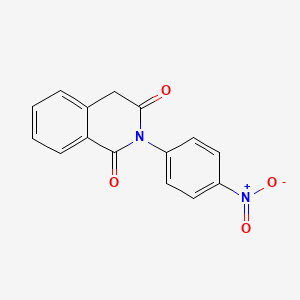
![1-[2-(1-Phenylethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11846491.png)
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

